Cas no 273221-76-4 (2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid)

2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid structure
273221-76-4 structure
Product Name:2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
CAS No:273221-76-4
MF:C14H18INO4
MW:391.201496601105
CID:4797539
Update Time:2025-07-26

2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
    • (2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • N-
    • A-(t-Butoxycarbonyl)-2-iodo-D-phenylalanine
    • A-(t-Butoxycarbonyl)-2-iodo-L-phenylalanine
    • (2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
    • Inchi: 1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
    • InChI Key: CAPUJMUOMAUNOD-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1CC(C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 354
  • XLogP3: 3.2
  • Topological Polar Surface Area: 75.6

2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124381-1g
2-((Tert-butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
273221-76-4 95%
1g
$681.12 2023-09-02

Additional information on 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid

Introduction to 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid (CAS No. 273221-76-4) in Modern Chemical and Pharmaceutical Research

2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid, identified by the CAS number 273221-76-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework, combines a tert-butoxycarbonyl (Boc) protecting group with an amino acid derivative, making it a versatile intermediate in synthetic chemistry. The presence of a 2-iodophenyl substituent further enhances its utility in various biochemical applications, particularly in the development of novel pharmaceutical agents and agrochemicals.

The Boc-amino functionality in this molecule serves as a critical protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl moiety is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and its ability to be selectively removed under mild acidic conditions. This characteristic makes 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid an invaluable building block for constructing complex peptide libraries and exploring structure-activity relationships (SARs) in drug discovery.

The 2-iodophenyl group introduces a halogenated aromatic ring, which is a common feature in many bioactive molecules. Iodine substituents are known to enhance binding affinity and metabolic stability, making them attractive for medicinal chemistry applications. Recent studies have demonstrated that iodinated aromatic compounds exhibit promising properties as kinase inhibitors, anticancer agents, and imaging probes. The incorporation of this moiety into 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid opens up new avenues for designing targeted therapies and diagnostic tools.

In the realm of drug discovery, the combination of the Boc-amino group and the 2-iodophenyl substituent has been strategically exploited to develop novel scaffolds with enhanced pharmacological activity. For instance, researchers have leveraged this compound to synthesize inhibitors of protein-protein interactions (PPIs), which are notoriously challenging to target with small molecules. The iodine atom provides a handle for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of diverse molecular libraries.

Recent advancements in computational chemistry have further highlighted the potential of 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid as a key intermediate. Molecular docking studies have revealed that derivatives of this compound can interact with specific binding pockets on target proteins, suggesting their utility in modulating enzyme activity and cellular signaling pathways. These findings align with emerging trends in precision medicine, where tailored molecular entities are designed to address specific disease mechanisms at the molecular level.

The synthetic accessibility of CAS No. 273221-76-4 is another factor contributing to its popularity in research settings. The compound can be readily synthesized through multi-step organic transformations, starting from commercially available precursors such as 2-iodobenzaldehyde and Boc-glycine ethyl ester hydrochloride. This accessibility allows researchers to rapidly explore its derivatives without significant logistical challenges, facilitating high-throughput screening and rapid iteration in drug discovery campaigns.

Moreover, the structural features of 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid make it an attractive candidate for exploring prodrug strategies. The Boc group can be selectively removed under physiological conditions or upon exposure to specific enzymes, releasing the active form of the drug while protecting it from premature degradation. This approach has been successfully applied in peptide-based therapeutics and offers a promising paradigm for developing next-generation biopharmaceuticals.

In conclusion, 2-((Tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid represents a fascinating compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural attributes—combining a protective Boc-amino group with an iodinated aromatic moiety—position it as a cornerstone intermediate for developing innovative therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly pivotal role in advancing drug discovery and molecular medicine.

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